![molecular formula C17H14N2O3 B2880886 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2192744-96-8](/img/structure/B2880886.png)
6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a benzofuran moiety fused with a pyrrolopyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild conditions . Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of microbial infections.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Known for its phototoxic properties.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its fused benzofuran-pyrrolopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
属性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-6-2-4-11-8-15(22-16(11)14)17(20)19-9-12-5-3-7-18-13(12)10-19/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUCVNSRIVZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
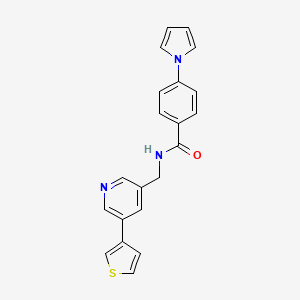
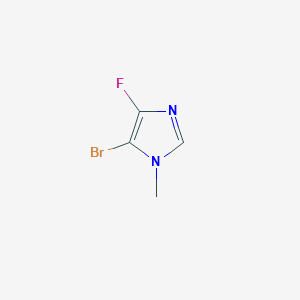
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
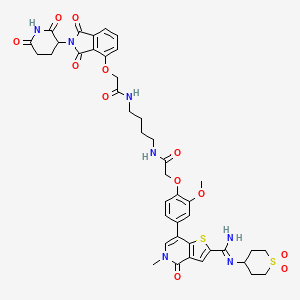
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
![2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2880811.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
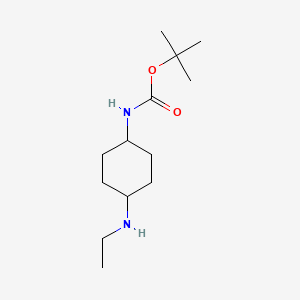
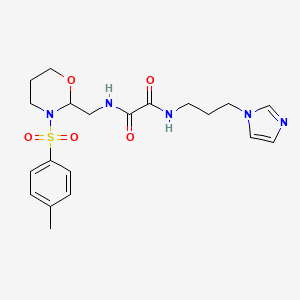
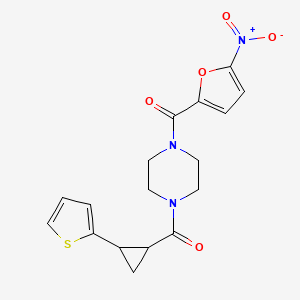
![4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2880823.png)
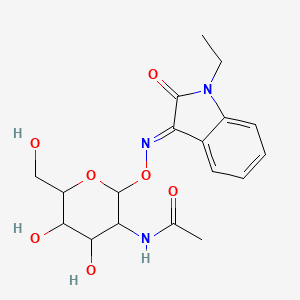
![2-chloro-1-[4-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
